molecular formula C11H12N2O B8266567 2,6,7-trimethyl-1H-quinazolin-4-one

2,6,7-trimethyl-1H-quinazolin-4-one

Cat. No.: B8266567
M. Wt: 188.23 g/mol
InChI Key: GWVHVSCMHPKJLX-UHFFFAOYSA-N
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Description

The compound with the identifier “2,6,7-trimethyl-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,6,7-trimethyl-1H-quinazolin-4-one would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6,7-trimethyl-1H-quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6,7-trimethyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,7-trimethyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6,7-trimethyl-1H-quinazolin-4-one include those with related chemical structures and properties. Examples may include:

    CID 2244: Aspirin

    CID 5161: Salicylsalicylic acid

    CID 3715: Indomethacin

    CID 1548887: Sulindac

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications. Its uniqueness can be highlighted by comparing its reactivity, stability, and interactions with other molecules to those of similar compounds.

Properties

IUPAC Name

2,6,7-trimethyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)12-8(3)13-11(9)14/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVHVSCMHPKJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)NC(=NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.